molecular formula C23H25F3N2O2 B6085889 N-(3'-methyl-4-biphenylyl)-1-(4,4,4-trifluorobutanoyl)-4-piperidinecarboxamide

N-(3'-methyl-4-biphenylyl)-1-(4,4,4-trifluorobutanoyl)-4-piperidinecarboxamide

Cat. No. B6085889
M. Wt: 418.5 g/mol
InChI Key: SMUVVZFVPYQVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3'-methyl-4-biphenylyl)-1-(4,4,4-trifluorobutanoyl)-4-piperidinecarboxamide, commonly referred to as TFB-TAP, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

TFB-TAP has been used extensively in scientific research as a tool for studying the function of ion channels in the nervous system. Specifically, TFB-TAP has been shown to selectively label the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. This makes TFB-TAP a valuable tool for studying the function of this channel and its role in pain signaling.

Mechanism of Action

TFB-TAP works by selectively binding to the Nav1.7 channel and irreversibly blocking its function. This prevents the channel from opening and transmitting pain signals, effectively reducing pain sensitivity. The selectivity of TFB-TAP for Nav1.7 makes it a valuable tool for studying the function of this channel and its role in pain signaling.
Biochemical and Physiological Effects
TFB-TAP has been shown to effectively reduce pain sensitivity in animal models, making it a promising candidate for the development of new pain medications. However, TFB-TAP has also been shown to have some potential side effects, including the potential to cause nerve damage if used at high doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFB-TAP is its selectivity for Nav1.7, which makes it a valuable tool for studying the function of this channel. However, TFB-TAP also has some limitations, including its potential side effects and the fact that it is not effective at blocking other voltage-gated sodium channels.

Future Directions

There are several potential future directions for research involving TFB-TAP. One area of interest is the development of new pain medications based on TFB-TAP. Another area of interest is the use of TFB-TAP as a tool for studying the function of other ion channels in the nervous system. Additionally, further research is needed to fully understand the potential side effects of TFB-TAP and to develop strategies for minimizing these side effects.

Synthesis Methods

TFB-TAP can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 3-methylbiphenyl with paraformaldehyde to form 3-methyl-4-formylbiphenyl. This is followed by a reaction with piperidine to form 3-methyl-4-(piperidin-1-yl)benzaldehyde. The final step involves the reaction of this compound with 4,4,4-trifluorobutanoyl chloride to form TFB-TAP.

properties

IUPAC Name

N-[4-(3-methylphenyl)phenyl]-1-(4,4,4-trifluorobutanoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N2O2/c1-16-3-2-4-19(15-16)17-5-7-20(8-6-17)27-22(30)18-10-13-28(14-11-18)21(29)9-12-23(24,25)26/h2-8,15,18H,9-14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUVVZFVPYQVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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